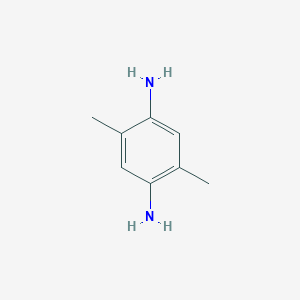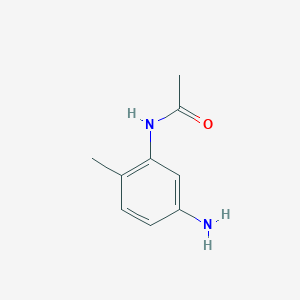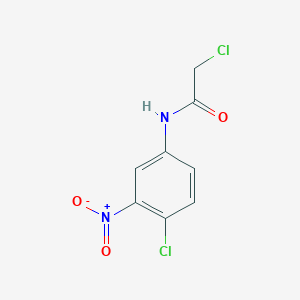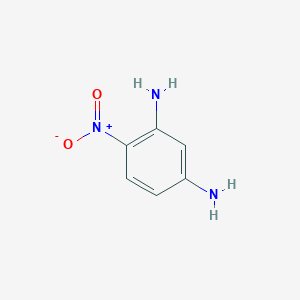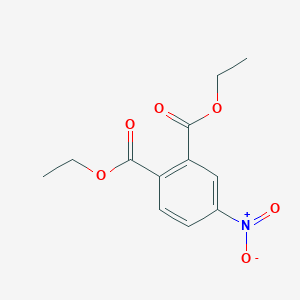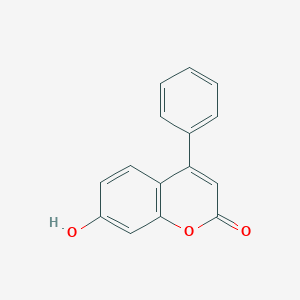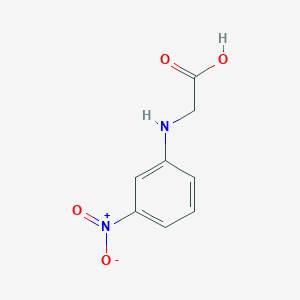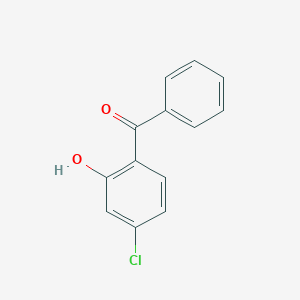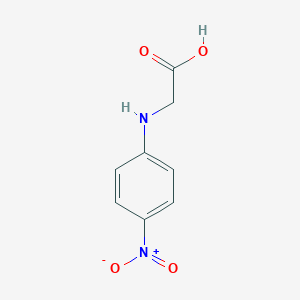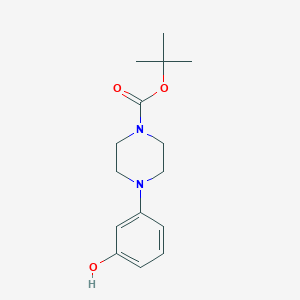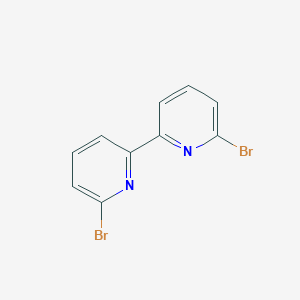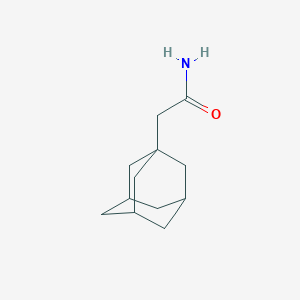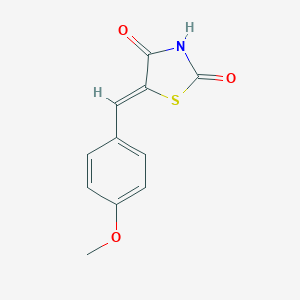
4-(3-Methylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenol derivatives often involves the reaction of substituted phenols with various reagents. For instance, the synthesis of electroactive phenol-based polymers has been achieved by reacting di(thiophen-2-yl)-1H-pyrrol-1-yl derivatives with 4-aminophenol under specific conditions . Similarly, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-(3-Methylphenyl)phenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenol derivatives is often confirmed using spectroscopic techniques such as FT-IR, UV–vis, NMR, and sometimes X-ray crystallography . These techniques can provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For 4-(3-Methylphenyl)phenol, similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Phenol derivatives can undergo various chemical reactions, including oxidative polymerization , which can be used to synthesize polymers with specific properties. The reactivity of these compounds can be influenced by the substituents on the phenol ring, as seen in the synthesis of Schiff bases and their ability to form hydrogen bonds . The chemical behavior of 4-(3-Methylphenyl)phenol would likely be influenced by the presence of the methyl group on the phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives, such as thermal stability, solubility, and electrochemical properties, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are crucial for determining the potential applications of these compounds in various fields, including materials science and electronics. The solvatochromism and preferential solvation in solvent mixtures of nitro-substituted phenolates have also been investigated, which could be relevant for understanding the solvent interactions of 4-(3-Methylphenyl)phenol .
Relevant Case Studies
Several case studies in the provided papers highlight the potential applications of phenol derivatives. For example, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives have been evaluated, suggesting their use in pharmaceutical applications . The solvatochromic properties of nitro-substituted phenolates have been explored for their use as solvatochromic switches . Additionally, the radical scavenging activities of certain phenol derivatives indicate their potential as antioxidants . These studies provide a context for the possible applications of 4-(3-Methylphenyl)phenol in similar areas.
Safety And Hazards
Orientations Futures
The future directions for research on “4-(3-Methylphenyl)phenol” and similar phenolic compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, there is interest in the potential use of phenolic compounds in functional foods due to their beneficial physiological effects . Additionally, the development of new analytical methods for phenolic compounds in fortified foodstuffs presents another promising direction .
Propriétés
IUPAC Name |
4-(3-methylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSNKPXUWEOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362560 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)phenol | |
CAS RN |
191724-08-0 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

